molecular formula C8H5BrN2O3 B1288942 4-Bromo-7-nitroisoindolin-1-one CAS No. 765948-99-0

4-Bromo-7-nitroisoindolin-1-one

Cat. No. B1288942
M. Wt: 257.04 g/mol
InChI Key: WQYRRWFXNSLCHC-UHFFFAOYSA-N
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Description

4-Bromo-7-nitroisoindolin-1-one is a compound that is structurally related to various synthesized derivatives of isoindoline, which have been the subject of research due to their potential applications in pharmaceuticals and as photocleavable protecting groups. Although the specific compound 4-Bromo-7-nitroisoindolin-1-one is not directly mentioned in the provided papers, the related research gives insight into the synthesis, structure, and reactivity of similar bromo-nitroisoindoline derivatives.

Synthesis Analysis

The synthesis of related compounds, such as 4-bromo-1,2-dihydroisoquinolines, involves the use of rhodium catalysis to form a bromonium ylide intermediate from 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles . This process highlights the potential for bromine to participate in intramolecular reactions to form complex structures. Similarly, the synthesis of 5-bromo-7-nitroindoline-S-thiocarbamates demonstrates a short and efficient method to obtain photoreactive compounds, which could be analogous to the synthesis of 4-Bromo-7-nitroisoindolin-1-one .

Molecular Structure Analysis

The molecular structure of bromo-nitroisoindoline derivatives can be complex, as seen in the crystal structure analysis of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene . This compound crystallizes in the monoclinic space group and features a non-planar butadiene unit, indicating that similar bromo-nitroisoindoline compounds may also exhibit non-planarity and complex crystalline structures.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitroisoindoline derivatives is exemplified by the photolytic properties of 7-nitroindoline-S-thiocarbamates . These compounds can undergo photolysis, leading to the release of biologically active compounds. This suggests that 4-Bromo-7-nitroisoindolin-1-one may also have interesting photoreactive properties that could be exploited in the development of photocleavable protecting groups or in other photochemical applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-Bromo-7-nitroisoindolin-1-one are not detailed in the provided papers, the studies on related compounds provide a foundation for understanding what could be expected. For instance, the photoreactivity of 7-nitroindoline derivatives under one-photon and two-photon photolysis indicates that similar compounds like 4-Bromo-7-nitroisoindolin-1-one may also exhibit specific photophysical properties. Additionally, the detailed characterization of related compounds using techniques such as IR, UV, NMR, and X-ray crystallography suggests that 4-Bromo-7-nitroisoindolin-1-one could be similarly analyzed to determine its physical and chemical properties.

Scientific Research Applications

Analytical and Detection Methods

4-Bromo-7-nitroisoindolin-1-one does not appear directly in the reviewed literature. However, the broader context of research related to nitro compounds and their analytical detection methods provides insights into potential applications and analytical methodologies that could be relevant for 4-Bromo-7-nitroisoindolin-1-one.

  • Antioxidant Activity Determination : Studies on antioxidant activity focus on various chemical assays to determine the antioxidant capacity of compounds. These methods, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, are critical in evaluating the potential antioxidant effects of nitro compounds. The analytical methods described could be applicable for assessing the antioxidant properties of 4-Bromo-7-nitroisoindolin-1-one, given its structural characteristics (Munteanu & Apetrei, 2021).

  • Detection and Counting of Nanoparticles : The use of advanced spectroscopic techniques for the detection, counting, and imaging of nanoparticles illustrates the potential for analyzing nitroisoindolin derivatives at the nano-scale. This research area, particularly in utilizing fluorescein isothiocyanate-dextran (FITC-d) as an indicator, could offer methodologies for studying the permeability and distribution of 4-Bromo-7-nitroisoindolin-1-one within biological or environmental systems (Wang & Tao, 2014).

  • Solid-State NMR Spectroscopy : The exploration of solid-state NMR spectroscopy for quadrupolar halogens provides a foundation for understanding the structural and electronic properties of halogenated compounds, including brominated nitroisoindolins. This technique offers a detailed analysis of isotropic chemical shifts and quadrupolar coupling constants, which are crucial for elucidating the molecular structure and dynamics of such compounds (Bryce & Sward, 2006).

  • Chemistry Behind Antioxidant Capacity Assays : The comprehensive review of the chemistry underlying antioxidant capacity assays, including both hydrogen atom transfer (HAT) and electron transfer (ET) based assays, offers a theoretical basis for evaluating the antioxidant potential of compounds like 4-Bromo-7-nitroisoindolin-1-one. This knowledge is instrumental in designing experiments to test the antioxidative properties of nitroisoindolin derivatives (Huang, Ou, & Prior, 2005).

properties

IUPAC Name

4-bromo-7-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O3/c9-5-1-2-6(11(13)14)7-4(5)3-10-8(7)12/h1-2H,3H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYRRWFXNSLCHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2C(=O)N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-7-nitroisoindolin-1-one

CAS RN

765948-99-0
Record name 4-bromo-7-nitro-2,3-dihydro-1H-isoindol-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 0° C. solution of Example 1C (5 g, 23.6 mmol) in 10 mL sulfuric acid was treated with a solution of concentrated nitric acid (1.55 mL, 24.7 mmol) in 10 mL sulfuric acid via addition funnel. The resulting mixture was stirred at 0° C. for 1 hour, warmed to room temperature, stirred overnight, poured over ice, and filtered. The filter cake was washed with water and diethyl ether and then dried to give 5.39 g of the desired product. 1H NMR (300 MHz, DMSO-d6) δ 4.39 (s, 2H); 7.88 (d, J=8.1 Hz, 1H); 8.05 (d, J=8.5 Hz, 1H); 9.17 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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